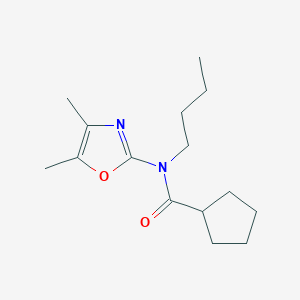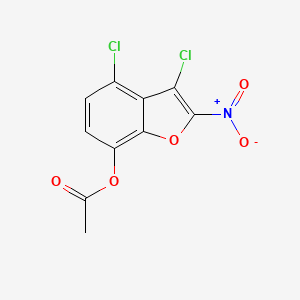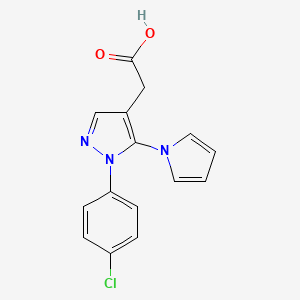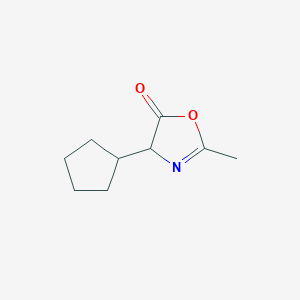![molecular formula C12H14N2O B12879380 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a propanone group at the 1-position.
Preparation Methods
The synthesis of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of several cancers . The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable lead compound for the development of cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition ultimately results in the reduction of tumor growth and metastasis.
Comparison with Similar Compounds
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be compared with other pyrrolopyridine derivatives, such as 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine and 1-(1,1-dimethylethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the ethyl group and propanone moiety in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-ethylpyrrolo[2,3-b]pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-3-10-8-9-6-5-7-13-12(9)14(10)11(15)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
AGOPNLWDSUTWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1C(=O)CC)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)

![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)


![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)

